molecular formula C6H5I2NO2 B2912356 4-Iodopyridine-3-carboxylic acid hydroiodide CAS No. 2174002-38-9

4-Iodopyridine-3-carboxylic acid hydroiodide

Cat. No. B2912356
CAS RN: 2174002-38-9
M. Wt: 376.92
InChI Key: HKHPIVAVCOEESY-UHFFFAOYSA-N
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Description

4-Iodopyridine-3-carboxylic acid hydroiodide is a chemical compound with the molecular formula C6H5I2NO2 . It is used for pharmaceutical testing and as a reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of 4-Iodopyridine-3-carboxylic acid hydroiodide consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 4-position of the ring is substituted with an iodine atom, and the 3-position is substituted with a carboxylic acid group .

Scientific Research Applications

Synthesis of Multifunctional Pyridine Derivatives

4-Iodopyridine-3-carboxylic acid hydroiodide can be used as a valuable building block in the production of multifunctional pyridine derivatives . These derivatives are becoming increasingly important in the fields of life sciences and pharmaceuticals during the discovery phase .

Production of Highly Halogenated Heterocyclic Compounds

This compound is one of a large variety of commercially accessible, highly halogenated heterocyclic compounds . These highly halogenated heterocyclic derivatives are routinely synthesized on an industrial scale for use in biological applications and as intermediates .

Synthesis of Pyridine Alkaloids

3-Iodopyridine, a related compound, is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D . It’s possible that 4-Iodopyridine-3-carboxylic acid hydroiodide could be used in a similar manner.

Production of Phenazopyridine Impurities

3-Iodopyridine-2,6-diamine, an intermediary in the manufacture of 3-Phenylphenazopyridine, is used for the treatment of pain (urinary tract) . Given the structural similarities, 4-Iodopyridine-3-carboxylic acid hydroiodide could potentially be used in the production of similar compounds.

Synthesis of Air-Stable Pinacol Ester of 4-Pyridylboronic Acid

It is feasible to manufacture large yields of 4-iodopyridine through the utilization of a diazotation-Sandmeyer reaction carried out at a low temperature and utilizing the right amine . Effectively transforming this chemical into the air-stable pinacol ester of 4-pyridylboronic acid is one of the potential downstream outcomes of interacting with it .

Production of Human NAD±Dependent, 15-Hydroxyprostaglandin Dehydrogenase Inhibitors

2-Iodopyridine, another related compound, is a reagent that is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . Given the structural similarities, 4-Iodopyridine-3-carboxylic acid hydroiodide could potentially be used in a similar manner.

Safety And Hazards

According to the safety data sheet, this chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause respiratory irritation .

properties

IUPAC Name

4-iodopyridine-3-carboxylic acid;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2.HI/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHPIVAVCOEESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)C(=O)O.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodopyridine-3-carboxylic acid hydroiodide

CAS RN

2174002-38-9
Record name 4-iodopyridine-3-carboxylic acid hydroiodide
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